Methyl 2-methoxy-5-methylnicotinate
Overview
Description
Methyl 2-methoxy-5-methylnicotinate is an organic compound belonging to the nicotinic acid family. It consists of a pyridine ring substituted with a methoxy group at the 2-position, a methyl group at the 5-position, and a carboxylate ester at the 3-position. This compound is known for its various biological properties and is used in laboratory experiments.
Mechanism of Action
Target of Action
Methyl 2-methoxy-5-methylnicotinate, also known as methyl 2-methoxy-5-methylpyridine-3-carboxylate, is a derivative of niacin It is known that niacin and its derivatives generally target g protein-coupled receptors, specifically the hydroxycarboxylic acid receptors hca1 and hca2 . These receptors play a crucial role in lipid metabolism and immune response regulation .
Mode of Action
It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This action is similar to that of other topically-administered nicotinic acid esters .
Biochemical Pathways
Niacin is known to affect lipid metabolism, specifically the synthesis of triglycerides and low-density lipoproteins .
Pharmacokinetics
It is known that niacin and its derivatives are generally well-absorbed and widely distributed in the body .
Result of Action
It is known that niacin and its derivatives can cause peripheral vasodilation, leading to increased local blood flow . This effect is thought to be responsible for the compound’s use as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain .
Biochemical Analysis
Biochemical Properties
Methyl 2-methoxy-5-methylnicotinate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with nicotinic acid receptors, which are involved in various metabolic processes. The interaction between this compound and these receptors can influence the activity of enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase, which is crucial for the synthesis of NAD, a vital coenzyme in cellular metabolism .
Additionally, this compound has been observed to interact with certain transport proteins, facilitating its movement across cellular membranes. These interactions are essential for the compound’s bioavailability and effectiveness in biochemical assays .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP), which plays a critical role in regulating cellular responses to external stimuli .
Furthermore, this compound can affect gene expression by altering the activity of transcription factors. This modulation can lead to changes in the expression of genes involved in metabolic pathways, cell growth, and differentiation . The compound’s impact on cellular metabolism is also notable, as it can influence the production and utilization of energy within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its binding to nicotinic acid receptors, which triggers a cascade of intracellular events. This binding can lead to the activation or inhibition of specific enzymes, resulting in changes in cellular processes .
This compound can also influence the activity of enzymes involved in the synthesis and degradation of important biomolecules. For example, it can inhibit the activity of certain enzymes that break down NAD, thereby increasing the levels of this coenzyme within cells . This inhibition can have far-reaching effects on cellular metabolism and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods .
Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity. These effects are particularly evident in in vitro studies, where the compound’s impact on cultured cells can be closely monitored .
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects and can be used to study its biochemical properties and cellular effects . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and organ function .
Threshold effects have also been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. These findings highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nicotinic acid metabolism. The compound can be metabolized by enzymes such as nicotinamide adenine dinucleotide synthetase, which converts it into active metabolites that participate in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments .
The localization and accumulation of this compound can influence its activity and effectiveness in biochemical assays. Understanding the transport mechanisms of this compound is essential for optimizing its use in research and therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound is often directed to particular cellular compartments, such as the mitochondria or the nucleus, where it can interact with specific biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methoxy-5-methylnicotinate can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-5-methylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid, followed by esterification with methanol. This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxy-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Produces 2-methoxy-5-methylnicotinic acid.
Reduction: Yields 2-methoxy-5-methyl-3-hydroxypyridine.
Substitution: Results in various substituted nicotinic acid derivatives.
Scientific Research Applications
Methyl 2-methoxy-5-methylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Comparison with Similar Compounds
Methyl 5-methoxy-2-methylnicotinate: Similar in structure but with different substitution patterns.
Methyl 2-methylnicotinate: Lacks the methoxy group at the 2-position.
Methyl nicotinate: A simpler ester of nicotinic acid without additional substituents
Uniqueness: Methyl 2-methoxy-5-methylnicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-methoxy-5-methylpyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-7(9(11)13-3)8(12-2)10-5-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBSCYBDOKZJGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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